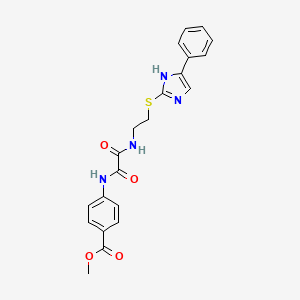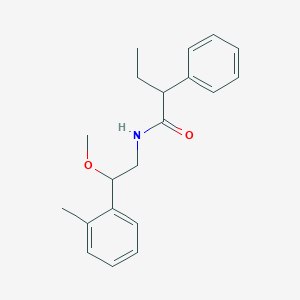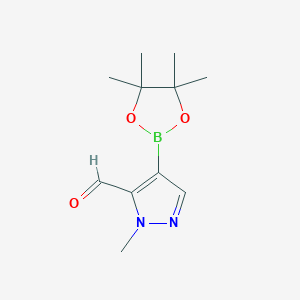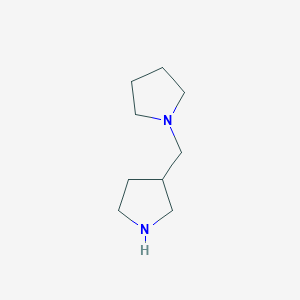
methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including the imidazole ring, thioether group, amide group, and ester group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, imidazole derivatives are soluble in water and other polar solvents due to the presence of polar functional groups .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- Methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate and its derivatives have been synthesized and screened for their antibacterial and antifungal activities. The studies showed that these compounds are effective against various bacterial and fungal strains like Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).
Structural Studies and Synthesis
- Structural studies of methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate and its isomers reveal complex molecular structures. For instance, in certain derivatives, molecules are linked into complex sheets or chains by a combination of hydrogen bonds, showcasing the compound's potential in creating intricate molecular architectures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Reactivity and Transformation
- The compound's reactivity has been explored in various studies, leading to the synthesis of new derivatives. For instance, optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) as the chiral unit were prepared, showcasing the compound's versatility in chemical transformations and its potential in synthesizing new chemical entities (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Drug Design and Molecular Docking Studies
- Molecular docking studies have been performed on derivatives of methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate to examine their binding modes with proteins, highlighting their potential in drug design and discovery. These studies have revealed promising results, indicating the compound's applicability in designing drugs with specific target interactions (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[2-oxo-2-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-20(28)15-7-9-16(10-8-15)24-19(27)18(26)22-11-12-30-21-23-13-17(25-21)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,22,26)(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRVUOQAPFTKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2811740.png)
![Spiro[3.4]octane-8-carboxylic acid](/img/structure/B2811742.png)
![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2811747.png)


![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2811751.png)
![11-(4-Butoxyphenyl)-5-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2811753.png)
![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)

![1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B2811757.png)

![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)
![1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one](/img/structure/B2811760.png)
![3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2811763.png)